Pentamethylbenzene

Catalog No.
S593060
CAS No.
700-12-9
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethylbenzene

CAS Number

700-12-9

Product Name

Pentamethylbenzene

IUPAC Name

1,2,3,4,5-pentamethylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3

InChI Key

BEZDDPMMPIDMGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)C

solubility

1.05e-04 M

Synonyms

pentamethylbenzene, pentamethylenebenzene

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C

The exact mass of the compound Pentamethylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.05e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of methylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentamethylbenzene (CAS 700-12-9) is a highly electron-rich, asymmetrically substituted aromatic hydrocarbon featuring exactly five methyl groups and a single unsubstituted ring position. With a melting point of approximately 54 °C, it is a readily processable solid that exhibits excellent solubility in standard organic solvents [1]. In industrial and advanced laboratory settings, its primary procurement value stems from its dual utility: it acts as a highly potent, non-Lewis-basic cation scavenger in solid-phase peptide synthesis (SPPS), and it serves as a highly specific precursor for mono-substituted aromatic derivatives and organometallic ligands. Unlike fully substituted or less substituted analogs, pentamethylbenzene offers a precise balance of extreme electron density and absolute regiocontrol, making it a critical reagent for workflows where side reactions or over-substitution would compromise yield.

Generic substitution of pentamethylbenzene fails because closely related compounds lack either its precise regiochemistry, its physical processability, or its clean reaction profile. In peptide synthesis, substituting pentamethylbenzene with the common scavenger thioanisole introduces malodorous sulfur compounds that can cause irreversible side reactions, such as the alkylation of tryptophan residues [1]. For precursor applications, using durene (1,2,4,5-tetramethylbenzene) introduces two reactive ring sites, leading to a mixture of mono- and di-substituted products that require costly chromatographic separation. Conversely, substituting with hexamethylbenzene provides zero reactive ring sites, rendering it entirely inert to electrophilic aromatic substitution. Furthermore, hexamethylbenzene's high molecular symmetry drives its melting point up to ~165 °C, drastically reducing its ambient solubility and processability compared to the highly soluble pentamethylbenzene [2].

Non-Lewis-Basic Cation Scavenging Efficiency in TFA Deprotection

In the acidolytic cleavage of protecting groups during peptide synthesis, pentamethylbenzene provides superior cation scavenging without the drawbacks of sulfur-containing additives. Quantitative studies on the deprotection of O-benzyltyrosine[Tyr(Bzl)] using trifluoroacetic acid (TFA) at 30 °C demonstrate that pentamethylbenzene achieves complete deprotection within 1.5 hours [1]. This rate matches the kinetic performance of thioanisole, but critically avoids thioanisole-induced side reactions, such as the alkylation of tryptophan residues or the generation of strong odors.

Evidence DimensionTime to complete deprotection of Tyr(Bzl) in TFA at 30 °C
Target Compound Data≤ 1.5 hours (quantitative yield, no Trp alkylation)
Comparator Or BaselineThioanisole (≤ 1.5 hours, but risks sulfur-adduct side reactions)
Quantified DifferenceEquivalent kinetic rate with zero sulfur-related side reactions
ConditionsTFA cleavage cocktail at 30 °C

Procuring pentamethylbenzene eliminates malodorous sulfur reagents and prevents costly downstream purification of alkylated peptide byproducts.

Absolute Regiocontrol in Electrophilic Aromatic Substitution

Pentamethylbenzene possesses exactly one unsubstituted position on its aromatic ring, making it an ideal precursor for synthesizing mono-substituted derivatives. When subjected to electrophilic aromatic substitution (such as halogenation, nitration, or acylation), pentamethylbenzene yields 100% mono-substituted product at the available site [1]. In contrast, durene (1,2,4,5-tetramethylbenzene) has two equivalent open positions, which frequently results in a mixture of mono- and di-substituted byproducts. Hexamethylbenzene, lacking any open ring protons, cannot undergo these ring substitutions at all.

Evidence DimensionNumber of reactive ring sites for substitution
Target Compound DataExactly 1 reactive site (exclusive mono-substitution)
Comparator Or BaselineDurene (2 reactive sites, yielding di-substituted mixtures)
Quantified Difference100% regiocontrol vs. mixed product distribution
ConditionsStandard electrophilic aromatic substitution conditions

Using pentamethylbenzene as a starting material bypasses the need for expensive and time-consuming chromatographic separation of di-substituted impurities.

Thermal Processability and Ambient Solubility

The disruption of molecular symmetry in pentamethylbenzene compared to fully substituted analogs drastically lowers its melting point and enhances its solubility. Pentamethylbenzene exhibits a melting point of approximately 54 °C, making it highly soluble in standard organic solvents at room temperature. In stark contrast, the highly symmetrical hexamethylbenzene has a melting point of 165–166 °C and demonstrates poor ambient solubility[1]. This massive 111 °C difference in melting point dictates the material's processability in liquid-phase reactions.

Evidence DimensionMelting Point and Phase Behavior
Target Compound Data~54 °C (highly soluble at ambient temperatures)
Comparator Or BaselineHexamethylbenzene (~165 °C, poorly soluble)
Quantified Difference111 °C reduction in melting point
ConditionsStandard state (100 kPa)

The significantly lower melting point and higher solubility of pentamethylbenzene allow for ambient-temperature formulation and liquid-phase synthesis without requiring intensive heating.

TFA/HF Cleavage Cocktails in Solid-Phase Peptide Synthesis

Pentamethylbenzene is the right choice for large-scale peptide synthesis workflows where the avoidance of sulfur-based scavengers is critical. Because it matches the deprotection rate of thioanisole without causing tryptophan alkylation or introducing foul odors, it is highly preferred in the final acidolytic cleavage of side-chain protecting groups [1].

Synthesis of Mono-Substituted Hexamethylbenzene Derivatives

Where absolute regiocontrol is required, pentamethylbenzene serves as the optimal precursor. Its single open ring position ensures that halogenation, nitration, or Friedel-Crafts acylation yields exclusively the mono-substituted product, eliminating the di-substitution byproducts common when using durene[2].

Organometallic Ligand Precursor for Ruthenium and Palladium Catalysts

Due to its high electron density and favorable ambient solubility (unlike hexamethylbenzene), pentamethylbenzene is utilized to synthesize highly active, sterically hindered arene ligands. Its single C-H bond allows for precise C-H activation and complexation in the development of advanced transition metal catalysts [3].

XLogP3

4.6

Boiling Point

232.0 °C

LogP

4.56 (LogP)

Melting Point

54.5 °C

UNII

H6JLD3AI98

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (93.62%): Flammable solid [Danger Flammable solids];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

700-12-9

Wikipedia

Pentamethylbenzene

General Manufacturing Information

Benzene, 1,2,3,4,5-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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